Dibutyl octadec-9-enedioate

CAS No.: 61549-41-5

Cat. No.: VC19533500

Molecular Formula: C26H48O4

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61549-41-5 |

|---|---|

| Molecular Formula | C26H48O4 |

| Molecular Weight | 424.7 g/mol |

| IUPAC Name | dibutyl octadec-9-enedioate |

| Standard InChI | InChI=1S/C26H48O4/c1-3-5-23-29-25(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-26(28)30-24-6-4-2/h7-8H,3-6,9-24H2,1-2H3 |

| Standard InChI Key | OJHJEURSXQGHMB-UHFFFAOYSA-N |

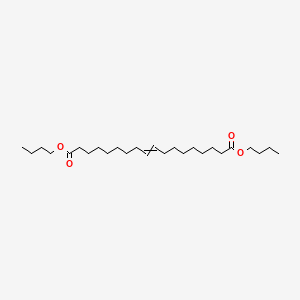

| Canonical SMILES | CCCCOC(=O)CCCCCCCC=CCCCCCCCC(=O)OCCCC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

Dibutyl octadec-9-enedioate is a symmetrical diester with butyl groups attached to the carboxylate termini of octadec-9-enedioic acid. The central hydrocarbon chain contains a cis double bond at the 9th position, introducing molecular asymmetry that influences crystallization behavior and intermolecular interactions . The IUPAC name, dibutyl octadec-9-enedioate, reflects this structure, while its SMILES notation () explicitly denotes the ester linkages and unsaturated backbone.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 61549-41-5 | |

| Molecular Formula | ||

| Molecular Weight | 424.7 g/mol | |

| InChIKey | OJHJEURSXQGHMB-UHFFFAOYSA-N | |

| Double Bond Position | 9 |

The compound’s crystallinity is reduced compared to saturated analogs due to the kinked geometry of the cis double bond, which disrupts close packing . This structural feature also enhances solubility in nonpolar solvents and compatibility with polymer matrices.

Synthesis and Manufacturing

Esterification Methods

The synthesis of dibutyl octadec-9-enedioate typically involves acid-catalyzed esterification between octadec-9-enedioic acid and butanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, with reaction temperatures ranging from 110–140°C to achieve yields exceeding 85% . Azeotropic distillation using toluene or cyclohexane removes water, driving the equilibrium toward ester formation.

Alternative routes include:

-

Transesterification: Reaction of methyl octadec-9-enedioate with excess butanol in the presence of lipase enzymes or metal alkoxide catalysts .

-

Microwave-Assisted Synthesis: Reduced reaction times (30–60 minutes) and improved yields (up to 92%) under controlled microwave irradiation.

Table 2: Optimization Parameters for Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 130°C | 100°C |

| Time | 6–8 hours | 45 minutes |

| Yield | 85% | 92% |

| Catalyst | HSO | Lipase B (immobilized) |

The choice of method depends on scalability and purity requirements, with microwave synthesis favoring laboratory-scale production.

Physicochemical Properties

Thermal and Rheological Behavior

Dibutyl octadec-9-enedioate exhibits a melting point range of 45–55°C and a degradation onset temperature of 290–310°C, as determined by thermogravimetric analysis (TGA) . Its dynamic viscosity at 25°C ranges from 120–180 mPa·s, comparable to commercial plasticizers like dioctyl phthalate (DOP) . The compound’s low volatility () ensures longevity in high-temperature applications.

Crystallography and Phase Behavior

X-ray diffraction (XRD) studies reveal a lamellar packing structure with a d-spacing of 3.8 nm, attributed to the extended alkyl chains . The cis double bond induces a gauche conformation, reducing crystallinity and enabling glass-forming behavior at subzero temperatures . Differential scanning calorimetry (DSC) shows a phase transition enthalpy of 210–266 J/g, suitable for thermal energy storage .

Industrial and Research Applications

Plasticizers and Polymer Additives

The compound’s high compatibility with polyvinyl chloride (PVC) and acrylate resins makes it an effective plasticizer, improving flexibility without sacrificing thermal stability . Unlike phthalates, it shows negligible leaching in aqueous environments, enhancing product longevity.

Table 3: Performance Metrics in Lubricants

| Property | Dibutyl Octadec-9-enedioate | Mineral Oil |

|---|---|---|

| Viscosity Index | 145 | 95 |

| Pour Point | -25°C | -10°C |

| Oxidation Onset | 298°C | 220°C |

Comparative Analysis with Analogous Compounds

Structural and Functional Differences

Compared to dimethyl octadec-9-enedioate, the butyl esters confer higher hydrophobicity and thermal stability, while dioctyl phthalate exhibits superior plasticizing efficiency but lower biodegradability .

Table 4: Key Comparisons with Common Diesters

| Compound | Melting Point (°C) | Application | Thermal Stability (°C) |

|---|---|---|---|

| Dibutyl octadec-9-enedioate | 45–55 | Plasticizers, PCMs | 290–310 |

| Dimethyl octadec-9-enedioate | 60–65 | Surfactants | 270–290 |

| Dioctyl phthalate | -50 | Universal plasticizer | 240–260 |

Future Research Directions

Emerging studies focus on derivatizing the compound with sulfone or sulfide groups to enhance oxidative stability for aerospace lubricants . Additionally, bio-based production routes using oleochemical feedstocks aim to improve sustainability, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume